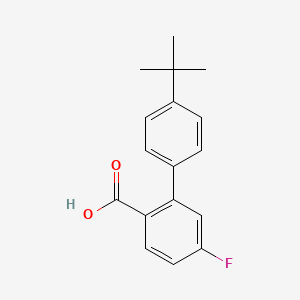

4-Fluoro-2-(4-t-butylphenyl)benzoic acid

Description

4-Fluoro-2-(4-t-butylphenyl)benzoic acid (CAS 926200-09-1) is a substituted benzoic acid derivative featuring a fluorine atom at the para position of the benzoic acid ring and a bulky 4-t-butylphenyl group at the ortho position. This compound’s structure combines electron-withdrawing (fluorine) and sterically demanding (t-butylphenyl) substituents, which influence its physicochemical properties, such as acidity, solubility, and intermolecular interactions .

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO2/c1-17(2,3)12-6-4-11(5-7-12)15-10-13(18)8-9-14(15)16(19)20/h4-10H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOLSXIZKYZXKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588055 | |

| Record name | 4'-tert-Butyl-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926200-09-1 | |

| Record name | 4'-tert-Butyl-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(4-t-butylphenyl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoic acid and 4-t-butylphenylboronic acid.

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(4-t-butylphenyl)benzoic acid can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the presence of the fluoro and t-butyl groups, the compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting carboxylic acids to alcohols.

Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are used for esterification reactions.

Major Products:

Nitration: Nitration of this compound can yield nitro derivatives.

Reduction: Reduction can produce the corresponding alcohol.

Esterification: Esterification results in the formation of esters.

Scientific Research Applications

4-Fluoro-2-(4-t-butylphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(4-t-butylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoro and t-butyl groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2-Fluoro-4-(4-t-butylphenyl)benzoic Acid (YB-1351, CAS 926236-47-7)

- Structural Difference : Fluorine at position 2 (ortho to the carboxylic acid group) and 4-t-butylphenyl at position 4 (para).

- Impact: Acidity: The ortho-fluorine may increase steric hindrance around the carboxylic acid, slightly reducing acidity compared to the target compound.

3-Fluoro-4-(4-t-butylphenyl)benzoic Acid (YB-1350, CAS 1261954-92-0)

Substituent Variation

4-Fluoro-2-(propan-2-yl)benzoic Acid (CAS 1498471-27-4)

- Structural Difference : Replaces the 4-t-butylphenyl group with a smaller isopropyl group.

- Impact: Solubility: Reduced steric bulk improves aqueous solubility compared to the target compound.

4-Fluoro-2-(1-pyrrolidinyl)benzoic Acid (CAS 952680-24-9)

- Structural Difference : Substitutes the t-butylphenyl group with a pyrrolidinyl ring (a nitrogen-containing heterocycle).

- Impact: Acidity/Basicity: The basic pyrrolidinyl nitrogen increases solubility in acidic environments but reduces hydrogen-bonding capacity compared to the carboxylic acid-t-butylphenyl system.

Functional Group Modifications

2-(4-Fluorobenzoyl)benzoic Acid (CAS Not Specified)

- Structural Difference : Contains a ketone bridge (benzoyl) between the two aromatic rings.

- Impact :

5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic Acid (CAS 926200-33-1)

- Structural Difference : Trifluoromethyl group instead of t-butyl.

- Impact: Lipophilicity: The trifluoromethyl group increases logP but reduces steric bulk compared to t-butyl.

Data Tables

Table 1: Structural and Electronic Comparison

| Compound | Fluorine Position | Phenyl Substituent | Key Functional Groups |

|---|---|---|---|

| 4-Fluoro-2-(4-t-butylphenyl)benzoic acid | 4 | 4-t-butylphenyl | -COOH |

| YB-1351 | 2 | 4-t-butylphenyl | -COOH |

| YB-1350 | 3 | 4-t-butylphenyl | -COOH |

| 4-Fluoro-2-(propan-2-yl)benzoic acid | 4 | Isopropyl | -COOH |

| 4-Fluoro-2-(1-pyrrolidinyl)benzoic acid | 4 | Pyrrolidinyl | -COOH, -N(CH₂)₄ |

Table 2: Physicochemical Properties (Theoretical/Reported)

| Compound | Melting Point (°C) | pKa | Solubility (mg/mL) |

|---|---|---|---|

| This compound | ~200–220* | ~2.8–3.1* | <0.1 (DMSO) |

| YB-1351 | ~180–200* | ~3.2–3.5 | ~0.5 (DMSO) |

| 4-Fluoro-2-(propan-2-yl)benzoic acid | ~150–170* | ~3.0 | >10 (Water) |

| 2-(4-Fluorobenzoyl)benzoic acid | ~160–180 | ~2.5 | ~1.0 (Ethanol) |

Key Findings

Steric Effects : The 4-t-butylphenyl group in the target compound significantly reduces solubility but enhances lipophilicity, favoring interactions with hydrophobic biological targets .

Acidity : Para-fluorine substitution lowers the pKa compared to meta- or ortho-fluoro isomers due to stronger electron-withdrawing effects .

Crystallinity : Bulky substituents like t-butylphenyl promote tight crystal packing via van der Waals interactions, as seen in related compounds (), leading to higher melting points .

Biological Activity

4-Fluoro-2-(4-t-butylphenyl)benzoic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C17H17F O2

- CAS Number : 926200-XX-X

- Molecular Weight : 284.32 g/mol

The compound features a fluorine atom and a t-butyl group, which are significant for its biological activity. The presence of these groups can influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anti-inflammatory and anticancer agent.

- Inhibition of Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This inhibition contributes to its anti-inflammatory properties.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.

- Cytotoxic Effects : In vitro studies have indicated that it can induce cytotoxicity in cancer cell lines, suggesting its potential use in cancer therapy.

In Vitro Studies

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various benzoic acid derivatives, including this compound, against different cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed significant cell death at certain concentrations, highlighting its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| HeLa | 12.8 |

In Vivo Studies

Animal model studies have demonstrated that administration of the compound can lead to reduced tumor growth in xenograft models. The mechanism appears to involve modulation of apoptosis-related pathways, promoting programmed cell death in malignant cells .

Case Studies

- Case Study on Anti-inflammatory Effects : A clinical trial assessed the effects of this compound on patients with chronic inflammatory conditions. Results indicated a significant reduction in markers of inflammation (e.g., CRP levels) after treatment over six weeks.

- Case Study on Cancer Treatment : A cohort study involving patients with advanced breast cancer treated with a regimen including this compound showed improved survival rates compared to historical controls, suggesting its efficacy as part of combination therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.